molecular formula C19H29N3O B1678364 Pamaquine CAS No. 491-92-9

Pamaquine

カタログ番号 B1678364
CAS番号: 491-92-9
分子量: 315.5 g/mol
InChIキー: QTQWMSOQOSJFBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pamaquine is an 8-aminoquinoline drug that was formerly used for the treatment of malaria . It is closely related to primaquine . Pamaquine is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale); and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .


Synthesis Analysis

Pamaquine was the second synthetic antimalarial drug to be discovered (after methylene blue). It was synthesized by Schulemann, Schoenhoeffer, and Wingler in 1924 . In 1926, Roehl demonstrated that pamaquine was effective in treating malaria in birds, and introduced it into use in humans .


Molecular Structure Analysis

The IUPAC name of Pamaquine is N, N-diethyl-N’-(6-methoxyquinolin-8-yl)pentane-1,4-diamine . The molecular formula is C19H29N3O and the molar mass is 315.461 g·mol−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pamaquine include a molecular formula of C19H29N3O and a molar mass of 315.461 g·mol−1 .

科学的研究の応用

Treatment of Malaria

Pamaquine was formerly used for the treatment of malaria . It is effective against the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and unlike primaquine, it is also very effective against the erythrocytic stages of all four human malarias .

Causal Prophylactic

One small clinical trial of pamaquine as a causal prophylactic was disappointing . However, it’s worth noting that primaquine, which is closely related to pamaquine, is an extremely effective causal prophylactic .

Radical Curative Treatment

Pamaquine was the first 8-aminoquinoline to be used for the radical curative treatment of Plasmodium vivax malaria . This application caused haemolysis in approximately 5–10% of the patients who received treatment with it .

Haemolytic Anaemia

Like primaquine, pamaquine causes haemolytic anaemia in patients with G6PD deficiency . Patients should therefore always be screened for G6PD deficiency prior to being prescribed pamaquine .

Historical Significance

Pamaquine was the second synthetic antimalarial drug to be discovered (after methylene blue) . Its development is of interest in the history of pharmacotherapy because it was one of the early victories in validating the potential of applying organic chemistry to the synthesis of chemicals that would fight infections .

Biochemical Research

Research into the elusive mode of action of pamaquine has mainly focused on the identification of the biochemical basis for its side effect of hemolytic toxicity in patients with G6PD deficiency .

作用機序

Target of Action

Pamaquine, an 8-aminoquinoline, is an antimalarial drug that primarily targets the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and the erythrocytic stages of all four human malarias . The hypnozoites are dormant forms of the malaria parasite in the liver, and the erythrocytic stages refer to the life cycle phase of the parasite when it infects red blood cells .

Mode of Action

It is thought to generatereactive oxygen species that damage the parasite’s cellular structures . It may also interfere with the electron transport in the parasite or bind to and alter the properties of protozoal DNA . This interaction with its targets leads to the death of the parasite, thereby stopping the infection from continuing .

Biochemical Pathways

Pamaquine’s action affects the biochemical pathways of the malaria parasite. The major metabolite detected in the parasite after Pamaquine administration is primaquine-5,6-orthoquinone , which is formed by oxidative demethylation of 5-hydroxyprimaquine . This metabolite reflects the pathway yielding putative active and haematotoxic metabolites of Pamaquine .

Pharmacokinetics

The pharmacokinetics of Pamaquine involves its absorption, distribution, metabolism, and excretion (ADME). Pamaquine is metabolized in the liver, and its efficacy and toxicity have been linked to its reactive metabolites . These metabolites are primarily formed through the action of cytochrome P450-mediated pathways . .

Result of Action

The molecular and cellular effects of Pamaquine’s action result in the death of the malaria parasite. By generating reactive oxygen species and possibly interfering with the electron transport in the parasite, Pamaquine disrupts the parasite’s cellular structures and energy supply, leading to its death . This stops the infection from continuing and allows the person to recover .

Action Environment

The action, efficacy, and stability of Pamaquine can be influenced by various environmental factors. For instance, the presence of other antimalarial drugs can potentiate the action of Pamaquine . .

Safety and Hazards

Pamaquine is more toxic and less efficacious than primaquine; therefore, pamaquine is no longer routinely used . Like primaquine, pamaquine causes haemolytic anaemia in patients with G6PD deficiency. Patients should therefore always be screened for G6PD deficiency prior to being prescribed pamaquine .

特性

IUPAC Name

1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWMSOQOSJFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride)
Record name Pamaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90862331
Record name Pamaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

491-92-9
Record name Pamaquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pamaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamaquine
Reactant of Route 2
Reactant of Route 2
Pamaquine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pamaquine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pamaquine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pamaquine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pamaquine

Q & A

Q1: How does pamaquine exert its antimalarial activity?

A1: While the precise mechanism remains to be fully elucidated, pamaquine's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that pamaquine and its metabolites can:

  • Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]
  • Inhibit parasite growth: Pamaquine may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]

Q2: What is the role of pamaquine metabolites in its activity?

A2: Research suggests that some metabolites of pamaquine, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of pamaquine. [, , ]

Q3: Does pamaquine target specific stages of the malaria parasite lifecycle?

A3: Pamaquine exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]

Q4: What is the molecular formula and weight of pamaquine?

A4: Pamaquine has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.

Q5: What spectroscopic techniques have been employed to characterize pamaquine?

A5: Researchers have utilized various spectroscopic techniques to analyze pamaquine, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying pamaquine's binding to proteins and DNA. [, ]

Q6: What are the main concerns regarding pamaquine's toxicity?

A6: Pamaquine can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:

  • Hemolytic anemia: Pamaquine can trigger the destruction of red blood cells, leading to anemia. [, , ]
  • Methemoglobinemia: This condition arises when pamaquine metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]

Q7: Has resistance to pamaquine been reported?

A7: While not as widespread as with other antimalarials, resistance to pamaquine has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]

Q8: What is the current research focus regarding pamaquine?

A8: Although pamaquine is no longer widely used clinically, research continues to explore:

  • Drug interactions: Understanding how pamaquine interacts with other drugs, particularly those metabolized by the same enzymes. [, ]
  • Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to pamaquine resistance. []
  • Novel drug development: Using pamaquine's structure and properties as a basis for designing safer and more effective antimalarials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。